Diethyldicyclopentadiene,mixture of isomers

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

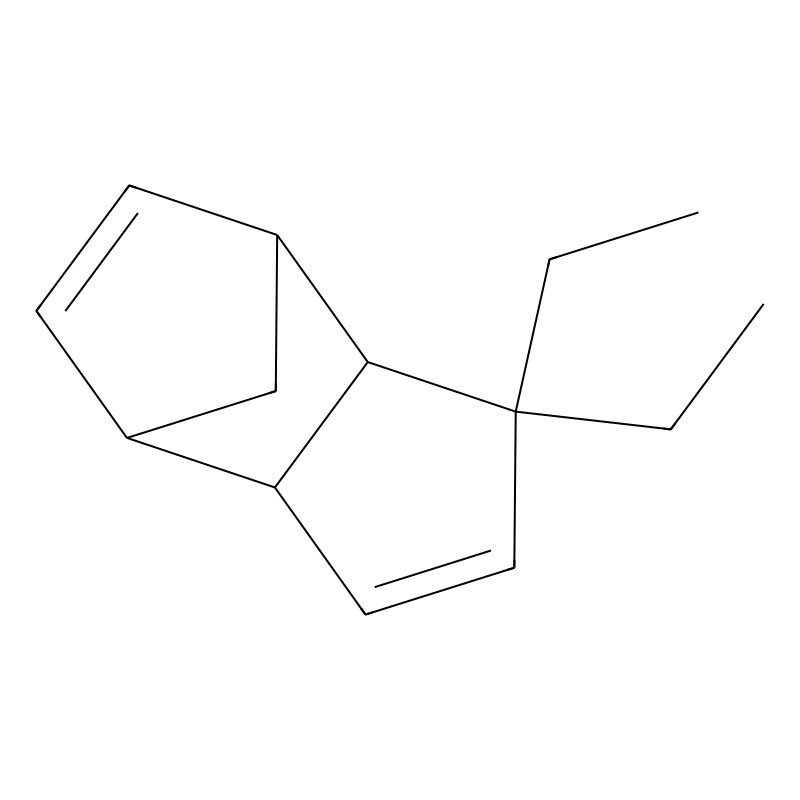

Diethyldicyclopentadiene, a mixture of isomers, is an organometallic compound characterized by the molecular formula and a molecular weight of 188.31 g/mol. It is also known by various synonyms, including Ethylcyclopentadiene dimer and 4,7-Methano-1H-indene, 3,7-diethyl-3a,4,7,7a-tetrahydro- . This compound typically appears as a slightly yellow liquid with a boiling point of approximately 191°C and a purity level exceeding 97%, confirmed via gas chromatography .

The structure of Diethyldicyclopentadiene features a complex arrangement that includes multiple cyclopentadiene units, contributing to its reactivity and utility in various chemical applications . It is classified as a combustible liquid and requires careful handling to prevent skin and eye irritation, as well as respiratory discomfort .

Diethyldicyclopentadiene can be synthesized through various methods that typically involve the dimerization of ethylcyclopentadiene. This process can be catalyzed by different transition metal complexes or through thermal methods that promote the formation of the desired isomers . The synthesis often requires controlled conditions to ensure high purity and yield.

General Synthesis Steps:- Starting Material Preparation: Obtain ethylcyclopentadiene.

- Dimerization Reaction: Use catalysts or heat to promote the reaction.

- Isolation: Separate the product from unreacted materials through distillation or chromatography.

- Purification: Confirm purity using gas chromatography or other analytical methods.

Diethyldicyclopentadiene is utilized in various industrial applications:

- Synthesis of Specialty Polymers: It acts as a building block for creating advanced materials with specific properties .

- Production of Resins: The compound is integral in formulating high-performance resins used in coatings and adhesives .

- Chemical Vapor Deposition: It is employed in the CVD process for producing carbon-based nanomaterials .

While specific interaction studies on Diethyldicyclopentadiene are scarce, its role in synthesizing organometallic compounds suggests potential interactions with various metal centers during catalysis. Further research could elucidate its reactivity profile and interactions with other chemical species.

Diethyldicyclopentadiene shares similarities with several other compounds due to its cyclopentadiene framework. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylcyclopentadiene | C₈H₁₀ | A precursor to Diethyldicyclopentadiene; simpler structure. |

| Dicyclopentadiene | C₁₂H₁₈ | A dimer of cyclopentadiene; less complex than Diethyldicyclopentadiene. |

| Cyclopentadiene | C₅H₆ | The simplest member of the cyclopentadiene family; highly reactive. |

| Vinylcyclopropane | C₇H₈ | Similar reactivity but different structural properties. |

Uniqueness

Diethyldicyclopentadiene's uniqueness lies in its specific mixture of isomers and its ability to participate in complex reactions that yield high-performance materials. Its dual ethyl substitution enhances stability while maintaining reactivity compared to simpler analogs like cyclopentadiene.

Diethyldicyclopentadiene (C~14~H~20~) exists as a mixture of isomers, primarily differentiated by the spatial arrangement of ethyl groups and the fusion geometry of its bicyclic system. The compound is systematically named as diethyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene , though alternative designations such as ethylcyclopentadiene dimer are also prevalent . Two CAS registry numbers—874651-66-8 (Sigma-Aldrich) and 307496-25-9 (PubChem)—are associated with this material, reflecting variations in isomeric composition or nomenclature conventions across databases .

The core structure originates from the Diels-Alder dimerization of ethylcyclopentadiene, yielding both endo and exo isomers (Fig. 1). In the endo configuration, the ethyl groups occupy positions proximal to the bridging methano group, while the exo isomer features distal substituents. Thermodynamic stability favors the exo form by approximately 0.7 kcal/mol, though kinetic control during synthesis typically enriches the endo isomer .